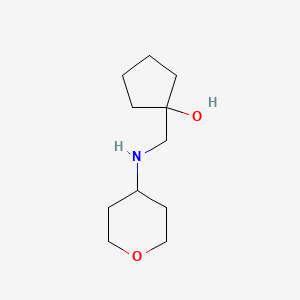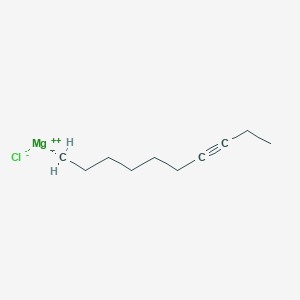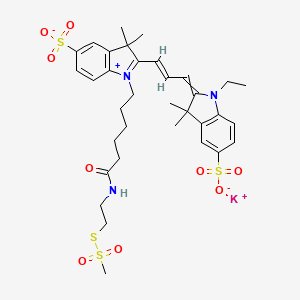
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt is a fluorescent dye known for its thiol reactivity and water solubility. It is widely used in scientific research due to its ability to label and visualize biomolecules. The molecular formula of this compound is C34H44N3O9S4•K, and it has a molecular weight of 806.09 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt typically involves the reaction of a cyanine dye precursor with a monofunctional MTSEA (methanethiosulfonate ethylammonium) reagent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the research or industrial application .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye to remove any impurities and ensure high purity and consistency. The final product is then formulated into a potassium salt for stability and ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes substitution reactions due to its thiol-reactive nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure optimal reactivity and product formation .
Major Products Formed
The major products formed from reactions involving this compound include labeled biomolecules, such as proteins and nucleic acids. These labeled products are used in various analytical and diagnostic applications .
Applications De Recherche Scientifique
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices.
Mécanisme D'action
The mechanism of action of Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt involves its ability to react with thiol groups on biomolecules. This reaction forms a covalent bond between the dye and the target molecule, resulting in a fluorescently labeled product. The fluorescence emitted by the dye allows for the visualization and quantification of the labeled biomolecules. The molecular targets of this dye include proteins, nucleic acids, and other thiol-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt: Similar to the monofunctional version but contains two reactive sites, allowing for cross-linking of biomolecules.
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt: Another cyanine dye with a different fluorescent wavelength, used for multiplexing applications.
Uniqueness
Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt is unique due to its specific reactivity with thiol groups and its optimal fluorescence properties. Its water solubility and stability as a potassium salt make it highly suitable for various research and industrial applications .
Propriétés
Formule moléculaire |
C34H44KN3O9S4 |
|---|---|
Poids moléculaire |
806.1 g/mol |
Nom IUPAC |
potassium;2-[(E)-3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H45N3O9S4.K/c1-7-36-28-17-15-24(49(41,42)43)22-26(28)33(2,3)30(36)12-11-13-31-34(4,5)27-23-25(50(44,45)46)16-18-29(27)37(31)20-10-8-9-14-32(38)35-19-21-47-48(6,39)40;/h11-13,15-18,22-23H,7-10,14,19-21H2,1-6H3,(H2-,35,38,41,42,43,44,45,46);/q;+1/p-1 |
Clé InChI |
QXQUGLZEDRRKJE-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


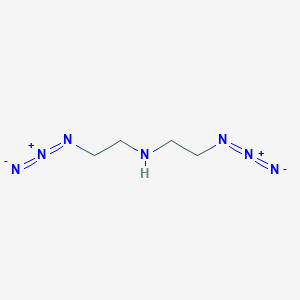
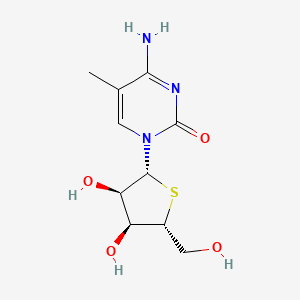
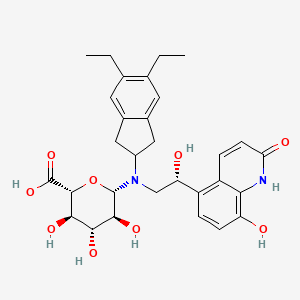
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
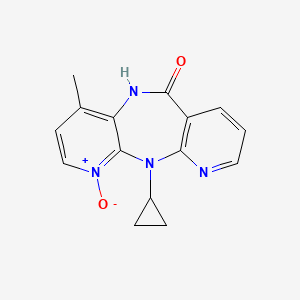


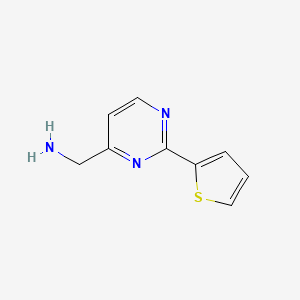
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
